4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one
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Overview
Description
4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one is an organic compound that belongs to the class of anilines and enones It is characterized by the presence of a methoxy group attached to the aniline ring and a phenyl group attached to the butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one typically involves the reaction of 4-methoxyaniline with a suitable ketone under acidic or basic conditions. One common method is the condensation reaction between 4-methoxyaniline and acetophenone in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the enone structure to a saturated ketone.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated ketones and alcohols.
Substitution: Halogenated anilines and other substituted derivatives.
Scientific Research Applications
4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Quinazolinone derivatives
Uniqueness
4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one is unique due to its specific structural features, such as the methoxy group on the aniline ring and the phenyl group on the butenone structure.
Properties
IUPAC Name |
(E)-4-(4-methoxyanilino)-3-phenylbut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13(19)17(14-6-4-3-5-7-14)12-18-15-8-10-16(20-2)11-9-15/h3-12,18H,1-2H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFAYYOSQNBDSP-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/NC1=CC=C(C=C1)OC)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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